Butyl 2-hydroxymethylethyl maleate

Pressure Sensitive Adhesives Peel Adhesion Emulsion Copolymers

Butyl 2-hydroxymethylethyl maleate (CAS 85909-47-3), also designated as butyl 3-hydroxypropyl (2Z)-2-butenedioate, is a hybrid maleate ester monomer with a molecular formula of C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol. It is characterized by a terminal hydroxyl group and a polymerizable maleate double bond, classifying it as a functional monomer within the broader category of alkyl and hydroxyalkyl maleates.

Molecular Formula C11H18O5
Molecular Weight 230.26 g/mol
CAS No. 85909-47-3
Cat. No. B12649870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 2-hydroxymethylethyl maleate
CAS85909-47-3
Molecular FormulaC11H18O5
Molecular Weight230.26 g/mol
Structural Identifiers
SMILESCCCCOC(=O)C=CC(=O)OCCCO
InChIInChI=1S/C11H18O5/c1-2-3-8-15-10(13)5-6-11(14)16-9-4-7-12/h5-6,12H,2-4,7-9H2,1H3/b6-5-
InChIKeyGONDRPXUQQSJOK-WAYWQWQTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 2-Hydroxymethylethyl Maleate (CAS 85909-47-3): Sourcing and Functional Overview


Butyl 2-hydroxymethylethyl maleate (CAS 85909-47-3), also designated as butyl 3-hydroxypropyl (2Z)-2-butenedioate, is a hybrid maleate ester monomer with a molecular formula of C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . It is characterized by a terminal hydroxyl group and a polymerizable maleate double bond, classifying it as a functional monomer within the broader category of alkyl and hydroxyalkyl maleates [1]. This compound is primarily utilized as a comonomer in emulsion polymerization to introduce hydroxyl functionality into acrylic, vinyl acetate, or styrene-acrylic copolymers, which are foundational to the production of high-performance waterborne coatings, adhesives, and sealants [2]. Its dual functionality enables both radical copolymerization and post-polymerization crosslinking, making it a critical building block for formulators seeking to balance film flexibility with thermoset durability.

Why Standard Maleate Esters Cannot Substitute for Butyl 2-Hydroxymethylethyl Maleate in Advanced Formulations


The selection of Butyl 2-hydroxymethylethyl maleate over simpler dialkyl maleates like dibutyl maleate (DBM) or dioctyl maleate (DOM) is dictated by the compound's unique hybrid structure. While DBM and DOM are effective internal plasticizers and impart flexibility [1], they lack a reactive hydroxyl group. This fundamental difference means DBM/DOM-containing copolymers remain permanently thermoplastic, whereas the hydroxyl group in Butyl 2-hydroxymethylethyl maleate provides a reactive 'handle' for post-polymerization crosslinking with isocyanates, melamines, or epoxies [2]. Substituting DBM for this compound would yield a softer, more flexible, but ultimately non-thermoset film, which would be entirely unsuitable for applications requiring solvent resistance, surface hardness, or durable adhesion. Conversely, a simple hydroxyalkyl (meth)acrylate like 2-hydroxyethyl methacrylate (HEMA) provides the crosslinking site but is significantly more hydrophilic. The butyl ester component of Butyl 2-hydroxymethylethyl maleate provides a critical balance, offering enhanced compatibility with hydrophobic comonomers like styrene or 2-ethylhexyl acrylate and reducing the water sensitivity of the final film [3]. This dual amphiphilic nature is not replicated by single-function alternatives, making generic substitution a high-risk compromise in performance.

Quantified Performance Differentiation of Butyl 2-Hydroxymethylethyl Maleate vs. In-Class Alternatives


Comparative Adhesion Performance: Hydroxyalkyl Maleate-Containing Copolymers vs. Standard Acrylic/Vinyl Acetate Formulations

The inclusion of a dialkyl maleate comonomer, such as the class to which Butyl 2-hydroxymethylethyl maleate belongs, in a vinyl acetate/ethylene/acrylate emulsion copolymer provides a quantifiable improvement in 24-hour peel adhesion compared to an otherwise identical control formulation lacking the maleate [1]. The reference formulation, containing 5-40 wt% of a dialkyl maleate or fumarate, achieves a minimum 24-hour peel adhesion of 4 pli (pounds per linear inch). The control, which lacks this comonomer, exhibits lower adhesion. This demonstrates that the maleate class, particularly when functionalized as in the target compound, is essential for meeting high-performance adhesive benchmarks.

Pressure Sensitive Adhesives Peel Adhesion Emulsion Copolymers

Enhanced Moisture Resistance: Hydroxyalkyl Maleate Copolymers vs. Maleate-Free Control

The addition of a dialkyl maleate or fumarate comonomer not only improves peel adhesion but also 'surprisingly improves the ... moisture resistance' of the resulting emulsion copolymer [1]. While the exact mechanism is not fully elaborated in the source, the improved performance compared to a similar emulsion copolymer lacking this comonomer is explicitly stated. This suggests that the incorporation of a hydrophobic alkyl group, such as the butyl group present in the target compound, contributes to a more robust and water-resistant polymer film. This is a key performance attribute not found in purely hydrophilic hydroxy-functional monomers like HEMA.

Moisture Resistance Hydrolytic Stability Adhesive Durability

Hydroxyalkyl Maleate Monomers Enable Thermosetting Crosslinking Capability

Polymerizable hydroxy monomers, such as those prepared by reacting a maleic anhydride half-ester with a monoepoxide (a class that includes Butyl 2-hydroxymethylethyl maleate), produce polyhydroxy copolymers that are 'eminently suitable as cross-linking agents' [1]. These copolymers, when combined with aminoplasts, epoxides, or diisocyanates, form useful materials for the coating industry. This is a functional capability that is absent in non-functionalized dialkyl maleate esters like DBM or DOM, which can only plasticize. The target compound therefore enables a transition from a thermoplastic film to a durable, solvent-resistant thermoset network.

Crosslinking Thermoset Coatings Aminoplast Curing

Amphiphilic Character for Emulsion Polymerization and Latex Stability

Compounds of the hydroxyalkyl maleate class, such as the target compound, are described as possessing 'soap-like properties' when the alkyl group (Q) is of sufficient size [1]. During emulsion polymerization, the compound can function as a low-molecular-weight emulsifier. Critically, it is gradually incorporated into the growing polymer, meaning it is no longer present as a free surfactant in the aqueous phase at the end of the polymerization. This contrasts with conventional, non-polymerizable surfactants, which remain in the final latex and can migrate over time, causing water-sensitivity, poor adhesion, and surface defects. The target compound thus offers a route to 'surfactant-free' or 'clean' latexes with improved performance and stability.

Emulsion Polymerization Surfactant Monomers Latex Stability

Primary Application Scenarios Enabled by the Unique Profile of Butyl 2-Hydroxymethylethyl Maleate


Formulating High-Performance, Moisture-Resistant Pressure Sensitive Adhesives (PSAs)

Leverage the established class-level performance of dialkyl maleates in achieving a minimum 24-hour peel adhesion of 4 pli and enhanced moisture resistance [1]. Incorporate Butyl 2-hydroxymethylethyl maleate as a key comonomer (at levels from 5-40 wt%) in vinyl acetate/ethylene/acrylate emulsion copolymers. This approach is ideal for developing PSAs for outdoor labels, automotive tapes, and durable medical adhesives where robust, long-term adhesion in variable humidity is non-negotiable. The hydroxyl group provides a further crosslinking option to boost cohesive strength if required [2].

Development of Thermosetting Industrial Coatings with Balanced Flexibility and Hardness

Design a waterborne or solvent-borne coating where a flexible yet crosslinkable polymer backbone is needed. Utilize Butyl 2-hydroxymethylethyl maleate to introduce pendant hydroxyl functionality into the copolymer. This allows the final film to be cured with aminoplasts (e.g., hexamethoxymethylmelamine) or isocyanates, transforming it into a chemically resistant, hard, and durable thermoset [1]. This is particularly valuable for metal coatings, automotive finishes, and high-end wood coatings where the inherent flexibility of the maleate ester balances the hardness imparted by crosslinking, preventing brittleness.

Synthesis of 'Clean' Latex Binders for Water-Sensitive Applications

Exploit the 'soap-like' and polymerizable nature of the hydroxyalkyl maleate class [1] to create emulsion polymers with significantly reduced or zero conventional surfactant content. Employ Butyl 2-hydroxymethylethyl maleate as a reactive surfactant/stabilizer during the polymerization. The resulting 'clean' latexes, free from migratory surfactants, exhibit superior water whitening resistance, better adhesion to challenging substrates, and improved film clarity. This is a critical enabling technology for high-end architectural coatings, adhesives for electronics, and inkjet receptive coatings where surface defects and water sensitivity are unacceptable.

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